![molecular formula C15H21N3O2 B500913 4-[2-(PIPERIDIN-1-YL)PYRIDINE-3-CARBONYL]MORPHOLINE](/img/structure/B500913.png)
4-[2-(PIPERIDIN-1-YL)PYRIDINE-3-CARBONYL]MORPHOLINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(PIPERIDIN-1-YL)PYRIDINE-3-CARBONYL]MORPHOLINE is a complex organic compound that features both piperidine and pyridine moieties. These heterocyclic structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with biological systems in diverse ways, making it a valuable subject of study in drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(PIPERIDIN-1-YL)PYRIDINE-3-CARBONYL]MORPHOLINE typically involves multi-step organic reactions. One common method includes the formation of the piperidine and pyridine rings followed by their coupling. The Suzuki–Miyaura coupling reaction is often employed for this purpose due to its mild reaction conditions and high functional group tolerance . This reaction involves the use of palladium catalysts and organoboron reagents to form carbon-carbon bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also gaining popularity due to their efficiency and scalability. These methods ensure that the compound can be produced in sufficient quantities for research and development purposes.
化学反应分析
Types of Reactions
4-[2-(PIPERIDIN-1-YL)PYRIDINE-3-CARBONYL]MORPHOLINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
4-[2-(PIPERIDIN-1-YL)PYRIDINE-3-CARBONYL]MORPHOLINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism by which 4-[2-(PIPERIDIN-1-YL)PYRIDINE-3-CARBONYL]MORPHOLINE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
Piperidine derivatives: These compounds share the piperidine moiety and are known for their pharmacological activities.
Pyridine derivatives: These compounds share the pyridine moiety and are widely used in medicinal chemistry.
Uniqueness
4-[2-(PIPERIDIN-1-YL)PYRIDINE-3-CARBONYL]MORPHOLINE is unique due to its combination of piperidine and pyridine moieties, which allows it to interact with a broader range of biological targets compared to compounds containing only one of these moieties. This dual functionality enhances its potential as a therapeutic agent and a valuable tool in chemical research .
属性
分子式 |
C15H21N3O2 |
|---|---|
分子量 |
275.35g/mol |
IUPAC 名称 |
morpholin-4-yl-(2-piperidin-1-ylpyridin-3-yl)methanone |
InChI |
InChI=1S/C15H21N3O2/c19-15(18-9-11-20-12-10-18)13-5-4-6-16-14(13)17-7-2-1-3-8-17/h4-6H,1-3,7-12H2 |
InChI 键 |
CTHKTZGANXNSPS-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C=CC=N2)C(=O)N3CCOCC3 |
规范 SMILES |
C1CCN(CC1)C2=C(C=CC=N2)C(=O)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-chloro-3a,9-dihydro-3H-pyrrolo[3,2-b][1,4]benzothiazin-2-one](/img/structure/B500830.png)
![1-benzyl-7-methyl-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one](/img/structure/B500831.png)
![1-benzyl-1,2,4,4a-tetrahydro-3H-pyridazino[4,3-b][1,4]benzothiazin-3-one](/img/structure/B500832.png)
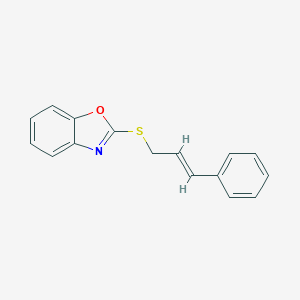
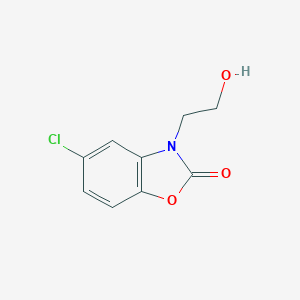
![3-[3-(Trifluoromethyl)benzyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B500840.png)
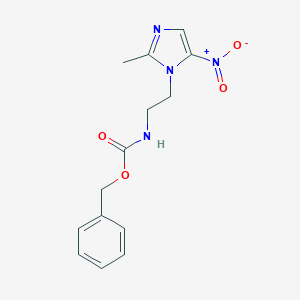
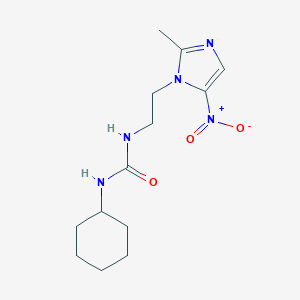
![N-(4-hydroxy-2-oxo-10H-pyrimido[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B500846.png)
![N-(3,4-dimethyl-5-isoxazolyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B500847.png)
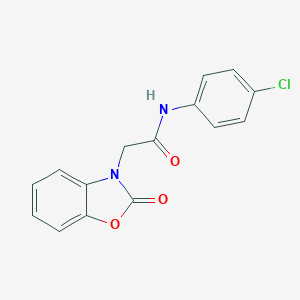
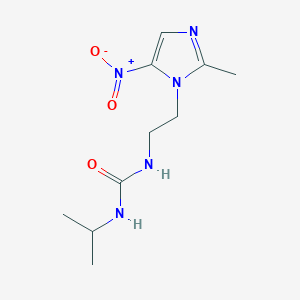
![1-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B500851.png)
![4-hydroxy-3-methyl-10H-pyrimido[1,2-a]benzimidazol-2-one](/img/structure/B500854.png)
